molecular formula C18H19FN2O4S B5630910 5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide

5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide

Cat. No. B5630910
M. Wt: 378.4 g/mol
InChI Key: AVGARIGOTNQCQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar fluorinated benzamide compounds involves multi-step chemical reactions that typically start from simpler benzamide derivatives or related scaffolds. For example, the synthesis of fluorinated benzoxazines and benzoxazepin-ones utilizes nucleophilic vinylic substitution reactions of gem-difluoroenamides, indicating a potential pathway for synthesizing structurally similar compounds (Meiresonne et al., 2015). Moreover, microwave-assisted synthesis under catalyst- and solvent-free conditions has been employed for the efficient creation of related fluorobenzamide structures, suggesting alternative synthesis strategies that could be adapted (Moreno-Fuquen et al., 2019).

Molecular Structure Analysis

The molecular structure of fluorinated benzamides often features a complex interplay of hydrogen bonding, π-π interactions, and fluoro-aromatic interactions. These structural elements are crucial for the compound's reactivity and potential biological activity. X-ray crystallography and theoretical studies, such as density functional theory (DFT) calculations, are essential tools for analyzing these interactions, offering insights into the compound's geometric and electronic structure (Moreno-Fuquen et al., 2019).

properties

IUPAC Name

2-fluoro-5-sulfamoyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c19-16-6-5-14(26(20,23)24)10-15(16)18(22)21-11-12-7-8-25-17-4-2-1-3-13(17)9-12/h1-6,10,12H,7-9,11H2,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGARIGOTNQCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CC1CNC(=O)C3=C(C=CC(=C3)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminosulfonyl)-2-fluoro-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)benzamide

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